synthesis of N-Methyl-1,3-benzothiazol-2-amine experimental protocol
synthesis of N-Methyl-1,3-benzothiazol-2-amine experimental protocol
An In-Depth Technical Guide to the Synthesis of N-Methyl-1,3-benzothiazol-2-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed protocol for the synthesis of N-Methyl-1,3-benzothiazol-2-amine. Designed for researchers and professionals in organic synthesis and drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that inform the experimental design. Our approach emphasizes scientific integrity, safety, and reproducibility, grounding each procedural choice in established chemical theory and practice.
Introduction and Strategic Overview
N-Methyl-1,3-benzothiazol-2-amine (CAS No. 16954-69-1) is a significant heterocyclic compound. The benzothiazole core is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] Specifically, N-Methyl-1,3-benzothiazol-2-amine serves as a crucial intermediate in the agrochemical industry for the synthesis of the herbicide methabenzthiazuron.[3]
The synthetic strategy detailed herein is a robust two-step process, selected for its reliability and use of accessible starting materials. This approach involves:
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Formation of the Core Heterocycle: Synthesis of the precursor, 2-aminobenzothiazole, via the oxidative cyclization of an in situ generated phenylthiourea.
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Selective N-Alkylation: Subsequent methylation of the primary amine group on the 2-aminobenzothiazole core to yield the final product.
This bifurcated approach allows for clear control over each stage of the transformation, ensuring high yields and purity.
Caption: Mechanism of oxidative cyclization for 2-aminobenzothiazole formation.
The second step is a standard nucleophilic substitution. The primary amine of 2-aminobenzothiazole is deprotonated by a base, creating a more potent nucleophile. This anion then attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), forming the C-N bond and yielding the final product.
Detailed Experimental Protocol
Safety First: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves, is mandatory. The reagents used in this synthesis are hazardous.
Part A: Synthesis of 2-Aminobenzothiazole
This protocol is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles. [4][5]
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Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add aniline (0.1 mol) and glacial acetic acid (150 mL).
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Thiourea Formation: Cool the flask in an ice bath. To the stirred solution, add potassium thiocyanate (0.22 mol) in one portion. Continue stirring in the ice bath for 30 minutes. The mixture will become a thick slurry.
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Oxidative Cyclization: Remove the ice bath. Through the dropping funnel, add a solution of bromine (0.11 mol) in 50 mL of glacial acetic acid dropwise over 1 hour. Causality: The dropwise addition is crucial to control the exothermic reaction and prevent the formation of polybrominated byproducts. The temperature should be maintained below 30°C.
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Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours. The color will typically change from dark red-brown to a yellowish-orange.
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Isolation: Pour the reaction mixture into 800 mL of ice-cold water with vigorous stirring. A precipitate will form.
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Neutralization and Purification: Carefully neutralize the suspension by adding concentrated ammonium hydroxide until the pH is approximately 8. Causality: This step deprotonates the aminobenzothiazole hydrobromide salt, precipitating the free base. Filter the resulting solid, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol/water to obtain pure 2-aminobenzothiazole as pale yellow crystals.
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |
| Aniline | 93.13 | 0.1 | 9.31 g (9.1 mL) |
| Potassium Thiocyanate | 97.18 | 0.22 | 21.38 g |
| Bromine | 159.81 | 0.11 | 17.58 g (5.6 mL) |
| Glacial Acetic Acid | 60.05 | - | ~200 mL |
| Ammonium Hydroxide | 35.04 | - | As needed |
Part B: Synthesis of N-Methyl-1,3-benzothiazol-2-amine
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminobenzothiazole (0.05 mol) and potassium carbonate (0.075 mol) in acetone (100 mL). Causality: Potassium carbonate is a mild base sufficient to deprotonate the amine for methylation, while acetone is a suitable polar aprotic solvent for this SN2 reaction.
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Methylation: Add methyl iodide (0.06 mol) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid is the target compound.
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Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure N-Methyl-1,3-benzothiazol-2-amine.
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |
| 2-Aminobenzothiazole | 150.20 | 0.05 | 7.51 g |
| Potassium Carbonate | 138.21 | 0.075 | 10.37 g |
| Methyl Iodide | 141.94 | 0.06 | 8.52 g (3.7 mL) |
| Acetone | 58.08 | - | 100 mL |
Analytical Characterization
Validation of the final product's identity and purity is essential. The following data are characteristic of N-Methyl-1,3-benzothiazol-2-amine.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂S | |
| Molecular Weight | 164.23 g/mol | |
| Appearance | Crystalline solid | [3] |
| Melting Point | 140-142 °C | [3][6] |
| Boiling Point | 270.1 °C at 760 mmHg | [3] |
| ¹H NMR | Expected peaks for methyl protons (singlet, ~3.0 ppm) and aromatic protons (multiplets, ~7.0-8.0 ppm). | [7] |
| ¹³C NMR | Expected peaks for methyl carbon, aromatic carbons, and the characteristic C=N carbon of the thiazole ring. | [7] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (if secondary amine is present as an impurity), C-H stretching (aromatic and aliphatic), C=N stretching, and aromatic C=C bending. | [8] |
Safety and Handling
-
Anilines: Toxic by inhalation, ingestion, and skin contact. Carcinogen suspect. [9]* Bromine/Sulfuryl Chloride: Highly corrosive and toxic. Causes severe burns. Use with extreme caution in a fume hood. [4]* Methyl Iodide: Toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme care.
-
Solvents (Acetic Acid, Acetone): Flammable and irritants.
-
Bases (Ammonium Hydroxide, K₂CO₃): Corrosive and irritants.
Always consult the Safety Data Sheet (SDS) for each chemical before use. An appropriate spill kit should be readily available. Waste must be disposed of according to institutional and local regulations.
Conclusion
This guide outlines a reliable and well-characterized two-step synthesis for N-Methyl-1,3-benzothiazol-2-amine. By detailing the procedural steps and the chemical reasoning behind them, this document serves as a practical tool for laboratory synthesis. The emphasis on mechanism, safety, and analytical validation ensures that researchers can approach this synthesis with a high degree of confidence and scientific rigor.
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- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. (2023). MDPI.
- 6-Amino-2-methyl-1,3-benzothiazole Safety Data Sheet. (n.d.). Apollo Scientific.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. (2025). RSC Publishing.
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